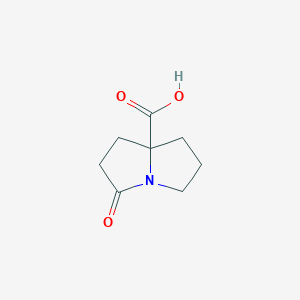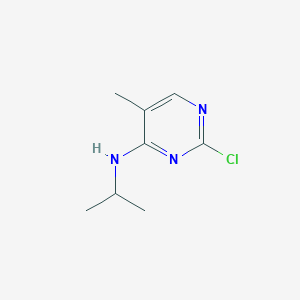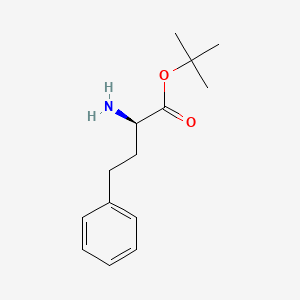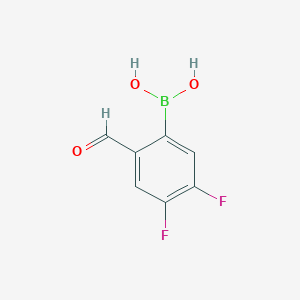
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
描述
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative with a phenyl group and a pyridine ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenylboronic acid with pyridine derivatives under specific conditions.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides in the presence of a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Cross-Coupling Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: Can undergo oxidation to form phenylpyridine derivatives or reduction to form boronic acid derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Temperature and Pressure: Reactions are typically conducted at elevated temperatures and pressures to increase reaction rates.
Major Products Formed:
Boronic Esters: Common products include boronic esters, which are useful intermediates in organic synthesis.
Phenylpyridine Derivatives: Oxidation reactions can yield phenylpyridine derivatives, which have applications in pharmaceuticals and materials science.
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of biaryls, which are important in pharmaceuticals and materials science.
Catalysis: Serves as a ligand in various catalytic processes.
Biology:
Protein Labeling: Utilized in bioconjugation techniques for labeling proteins and peptides.
Drug Discovery: Plays a role in the development of new therapeutic agents.
Medicine:
Pharmaceutical Synthesis: Used in the synthesis of active pharmaceutical ingredients (APIs).
Diagnostic Agents: Potential use in diagnostic imaging and assays.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the pyridine ring.
Biphenyl Derivatives: Similar in application but differ in molecular structure.
Uniqueness:
Pyridine Ring: The presence of the pyridine ring enhances the compound's reactivity and stability compared to phenylboronic acid.
Versatility: Its ability to participate in various cross-coupling reactions makes it more versatile than similar compounds.
属性
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFQXEHKPNULNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726159 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-07-8 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)



![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)








